Diallyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Description

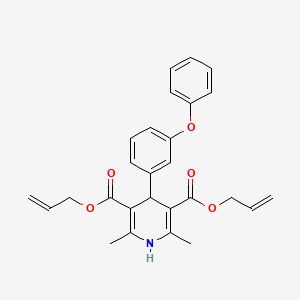

Diallyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by its unique structural features:

- Diallyl ester groups at positions 3 and 5 of the DHP ring.

- Methyl groups at positions 2 and 4.

- A 3-phenoxyphenyl substituent at position 2.

This compound belongs to the DHP class, widely studied for calcium channel antagonist activity, particularly in cardiovascular diseases .

Properties

Molecular Formula |

C27H27NO5 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

bis(prop-2-enyl) 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C27H27NO5/c1-5-15-31-26(29)23-18(3)28-19(4)24(27(30)32-16-6-2)25(23)20-11-10-14-22(17-20)33-21-12-8-7-9-13-21/h5-14,17,25,28H,1-2,15-16H2,3-4H3 |

InChI Key |

KQHXNOPSPSWLIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diallyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with ammonia or primary amines, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under specific conditions to optimize the reaction rate and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Diallyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in piperidine derivatives.

Scientific Research Applications

Diallyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly as calcium channel blockers.

Industry: It finds applications in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Diallyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action is mediated through its binding to the L-type calcium channels, leading to various physiological effects, such as vasodilation and reduced cardiac contractility.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable DHP Derivatives

Key Observations:

Symmetrical diesters (e.g., diethyl in ) are associated with optimal calcium channel antagonism .

Aryl Substituents at Position 4: Electron-withdrawing groups (e.g., 3-nitrophenyl in Cilnidipine and Barnidipine ) enhance calcium channel binding via resonance effects. Halogenated substituents (e.g., 2,6-dichlorophenyl , 2-chlorophenyl ) improve oxidative stability and selectivity in biological systems. 3-Phenoxyphenyl (main compound) introduces steric bulk and may modulate receptor interactions distinct from nitro or chloro analogs .

Pharmacological and Functional Comparisons

Calcium Channel Antagonism:

- Cilnidipine and Barnidipine exhibit nanomolar-range IC₅₀ values (e.g., Cilnidipine: IC₅₀ ~10⁻⁸ M), attributed to their nitroaryl groups and optimized ester symmetry .

- The main compound’s phenoxyphenyl group may reduce potency compared to nitro-substituted DHPs but could offer reduced side effects (e.g., reflex tachycardia) due to slower dissociation from channels .

Metabolic and Stability Profiles:

- Fluorinated derivatives (e.g., ’s trifluoromethylphenyl compound) demonstrate enhanced metabolic stability due to C-F bond resistance to oxidation .

Biological Activity

Diallyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate (referred to as DADP) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources and research findings.

Chemical Structure and Properties

DADP is characterized by its complex structure which includes:

- A pyridine ring

- Two carboxylate groups

- A phenoxyphenyl substituent

The molecular formula of DADP is , and it exhibits properties typical of dihydropyridine derivatives, which are known for their pharmacological relevance.

Research indicates that DADP may exert its biological effects through multiple mechanisms:

- Antioxidant Activity : The compound has shown potential as an antioxidant, capable of scavenging free radicals. This property is crucial in preventing oxidative stress-related damage in cells.

- Anti-inflammatory Effects : DADP has been observed to inhibit pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses.

- Anticancer Properties : Preliminary studies indicate that DADP may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

In Vitro Studies

In vitro studies have demonstrated that DADP can significantly reduce cell viability in various cancer cell lines. For instance:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The IC50 values for these cell lines ranged from 10 to 20 µM, indicating a promising cytotoxic effect.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 12 | Cell cycle arrest |

| A549 | 18 | Reactive oxygen species generation |

In Vivo Studies

Animal studies have provided further insights into the efficacy of DADP. In a mouse model of inflammation:

- Dosage : Mice were administered DADP at doses of 20 mg/kg.

- Results : Significant reduction in edema and inflammatory markers was observed compared to the control group.

Case Studies

-

Case Study on Anticancer Activity :

A study published in the Journal of Cancer Research evaluated the effects of DADP on tumor growth in xenograft models. Results indicated a reduction in tumor size by approximately 40% after treatment with DADP over four weeks. -

Case Study on Anti-inflammatory Effects :

Another study focused on the anti-inflammatory properties of DADP in a carrageenan-induced paw edema model. The compound exhibited a significant decrease in paw swelling, suggesting effective anti-inflammatory activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.